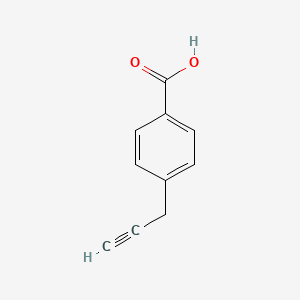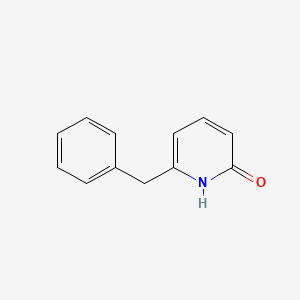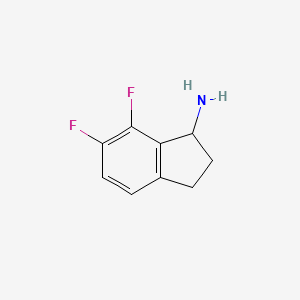
4-(Prop-2-YN-1-YL)benzoic acid
Descripción general
Descripción
4-(Prop-2-YN-1-YL)benzoic acid is an organic compound with the molecular formula C10H8O2. It is characterized by the presence of a propynyl group attached to the benzene ring of benzoic acid. This compound is known for its utility in various chemical reactions and applications, particularly in the field of chemical probe synthesis .
Métodos De Preparación
The synthesis of 4-(Prop-2-YN-1-YL)benzoic acid typically involves the reaction of propargyl bromide with 4-hydroxybenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzoic acid is replaced by the propynyl group from propargyl bromide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-(Prop-2-YN-1-YL)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Prop-2-YN-1-YL)benzoic acid is widely used in scientific research, particularly in the synthesis of chemical probes. These probes are essential tools in chemical biology for studying biological processes and identifying molecular targets. The compound’s trifunctional nature, with a light-activated benzophenone, alkyne tag, and carboxylic acid handle, makes it highly versatile for various applications . It is used in:
Chemistry: As a building block for synthesizing complex molecules.
Biology: For labeling and tracking biomolecules.
Medicine: In drug discovery and development.
Industry: As a precursor for manufacturing specialized chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Prop-2-YN-1-YL)benzoic acid involves its ability to form covalent bonds with biological targets upon activation by UV light. The benzophenone moiety absorbs UV light, generating a reactive species that can covalently modify nearby biomolecules. This property is exploited in photoaffinity labeling, where the compound is used to identify and study protein interactions and functions .
Comparación Con Compuestos Similares
4-(Prop-2-YN-1-YL)benzoic acid can be compared with other similar compounds, such as:
4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar in structure but with an additional benzoyl group.
2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid: Contains a trifunctional group with a diazirine moiety.
3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Another derivative with a benzoyl group.
These compounds share similar functional groups but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in its versatility and utility in chemical probe synthesis.
Propiedades
Fórmula molecular |
C10H8O2 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
4-prop-2-ynylbenzoic acid |
InChI |
InChI=1S/C10H8O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h1,4-7H,3H2,(H,11,12) |
Clave InChI |
VEALCIROMFSFNA-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














